molecular formula C13H19NO2 B3111490 Methyl 3-[(2-phenylethyl)amino]butanoate CAS No. 182558-96-9

Methyl 3-[(2-phenylethyl)amino]butanoate

Cat. No.: B3111490
CAS No.: 182558-96-9
M. Wt: 221.29 g/mol
InChI Key: IAXUABQEBZQZRK-UHFFFAOYSA-N
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Description

Methyl 3-[(2-phenylethyl)amino]butanoate is a chemical compound of interest in organic and medicinal chemistry research. While specific published studies on this exact molecule are limited, its structure, featuring a phenethylamine group linked to a methyl butanoate ester, suggests potential utility as a synthetic intermediate or building block in the development of more complex molecules. Researchers may explore its properties and reactivity for applications in pharmaceutical chemistry, particularly in the synthesis of compounds with potential biological activity. The presence of both amino and ester functional groups makes it a versatile precursor for further chemical modifications, such as amidation, hydrolysis, or condensation reactions. This product is intended for laboratory research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic uses, nor for any form of personal consumption. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(2-phenylethylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-11(10-13(15)16-2)14-9-8-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXUABQEBZQZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901276388
Record name Methyl 3-[(2-phenylethyl)amino]butanoate
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Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182558-96-9
Record name Methyl 3-[(2-phenylethyl)amino]butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182558-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(2-phenylethyl)amino]butanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 3 2 Phenylethyl Amino Butanoate

Stereoselective Synthesis Strategies

The control of stereochemistry is paramount in the synthesis of chiral molecules like Methyl 3-[(2-phenylethyl)amino]butanoate, which possesses a stereocenter at the C3 position of the butanoate chain. Stereoselective synthesis aims to produce a specific stereoisomer, which is often crucial for the desired biological activity.

Diastereoselective Approaches

Diastereoselective strategies are employed when a molecule has multiple stereocenters, and the goal is to control the relative configuration between them. In the context of synthesizing β-amino esters, this often involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

One common diastereoselective approach is the conjugate addition of a chiral amine to an α,β-unsaturated ester. For the synthesis of related β-amino esters, homochiral lithium amides have been used as chiral nucleophiles in conjugate additions to α,β-unsaturated esters, demonstrating high levels of diastereoselectivity. nih.gov For instance, the addition of a chiral lithium amide to an α,β-unsaturated ester can proceed with high facial selectivity, leading to the formation of a β-amino ester with a specific configuration at the newly formed stereocenter. The diastereomeric excess (de) in such reactions can be very high, often exceeding 95%. rsc.org

Another powerful method involves the diastereoselective alkylation of enolates derived from N-acylated chiral auxiliaries. While not a direct synthesis of the target molecule, this methodology highlights the principle of using chiral auxiliaries to control stereochemistry in the formation of substituted butanoic acid derivatives, which could be precursors to the final product.

Enantioselective Synthesis Techniques

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is often achieved through the use of chiral catalysts, which can be metal complexes with chiral ligands or purely organic molecules (organocatalysts).

A prominent enantioselective method for the synthesis of β-amino esters is the asymmetric conjugate addition of an amine to an α,β-unsaturated ester, such as a crotonate. This reaction can be catalyzed by a variety of chiral catalysts. For example, chiral thioureas have been effectively used as organocatalysts to promote the enantioselective Michael addition of nucleophiles to α,β-unsaturated compounds. nih.gov These catalysts activate the electrophile through hydrogen bonding, allowing the nucleophile to attack from a specific face, thereby inducing enantioselectivity.

Furthermore, enzymatic resolutions and transaminases offer a green and highly enantioselective route. (R)-selective transaminases have shown promise as catalysts for the asymmetric synthesis of chiral amines, which are key building blocks. nih.gov An engineered (R)-selective transaminase could potentially be used for the asymmetric amination of a suitable keto-ester precursor to furnish the desired (R)- or (S)-enantiomer of this compound.

A practical, large-scale enantioselective synthesis of β-substituted-β-amino esters has been developed using a chiral imine derived from (S)-phenylglycinol, which undergoes a highly diastereoselective coupling with a Reformatsky reagent. nih.gov Subsequent transformations can yield the desired enantiomerically enriched β-amino ester.

Exploration of Condensation Reaction Pathways

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental to the synthesis of this compound. The formation of both the ester and the amine linkage can be achieved through such pathways.

Esterification Mechanisms

The ester functional group in this compound is typically formed through the esterification of the corresponding carboxylic acid, 3-[(2-phenylethyl)amino]butanoic acid, with methanol (B129727). The most common method for this transformation is the Fischer-Speier esterification. synarchive.comorganic-chemistry.orgchemistrysteps.commdpi.com This reaction involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. A series of proton transfers and the elimination of water yield the ester. chemistrysteps.com

To drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed from the reaction mixture as it is formed. organic-chemistry.org Alternative esterification methods that avoid the production of water include the use of coupling reagents or the reaction of the carboxylate with an alkyl halide. A convenient method for the synthesis of amino acid methyl esters involves the use of trimethylchlorosilane in methanol at room temperature, which has been shown to give good to excellent yields for a variety of amino acids. mdpi.com

Table 1: Comparison of Esterification Methods

MethodCatalyst/ReagentConditionsAdvantagesDisadvantages
Fischer-SpeierStrong Acid (e.g., H₂SO₄)Reflux in excess alcoholInexpensive reagentsReversible, requires forcing conditions
TMSCl/MethanolTrimethylchlorosilaneRoom TemperatureMild conditions, high yieldsStoichiometric reagent required
Acid ChlorideThionyl Chloride-High reactivityGenerates HCl
DCC CouplingDicyclohexylcarbodiimideRoom TemperatureMild conditionsProduces dicyclohexylurea byproduct

Formation of Amine Linkages

The secondary amine linkage in this compound is a key structural feature. Several methods can be employed for its formation.

One of the most versatile methods for forming carbon-nitrogen bonds is reductive amination . This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this could involve the reaction of methyl acetoacetate (B1235776) with 2-phenylethylamine in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. The initial reaction forms an enamine, which is then reduced to the target β-amino ester. Reductive amination is a widely used method for the synthesis of α-phenylethylamine and its derivatives. nih.govorgsyn.org

Another significant pathway is the aza-Michael addition (or conjugate addition) of 2-phenylethylamine to an α,β-unsaturated ester like methyl crotonate. This reaction directly forms the β-amino ester skeleton. The reaction can be promoted by a base or can proceed thermally. The use of a catalyst can enhance the reaction rate and selectivity.

Nucleophilic Substitution and Addition Reactions in Synthetic Routes

Nucleophilic substitution and addition reactions are fundamental transformations in organic synthesis and play a crucial role in the construction of this compound.

A straightforward approach involves the nucleophilic substitution of a suitable leaving group at the β-position of a butanoate ester with 2-phenylethylamine. For instance, methyl 3-bromobutanoate can react with 2-phenylethylamine, where the amine acts as the nucleophile, displacing the bromide to form the desired product. This is a classic SN2 reaction, and its efficiency can be influenced by factors such as the solvent, temperature, and the presence of a base to neutralize the hydrobromic acid formed.

Nucleophilic addition reactions are also central to several synthetic strategies. As mentioned in the context of reductive amination, the addition of the amine to a carbonyl group is a key step. Similarly, the aza-Michael reaction is a prime example of a nucleophilic conjugate addition. nih.gov The reaction of 2-(2-oxo-2-phenylethyl)benzonitriles with amines in the presence of Me₃Al proceeds via a domino nucleophilic addition and subsequent intramolecular cyclization to form 1-aminoisoquinolines, showcasing the power of nucleophilic additions in complex molecule synthesis. nih.gov

Table 2: Key Reactions in the Synthesis of this compound

Reaction TypeReactantsKey IntermediateProduct
Reductive AminationMethyl acetoacetate + 2-PhenylethylamineEnamineThis compound
Aza-Michael AdditionMethyl crotonate + 2-PhenylethylamineEnolateThis compound
Nucleophilic SubstitutionMethyl 3-bromobutanoate + 2-PhenylethylamineTransition StateThis compound

SN1 and SN2 Mechanistic Investigations

The synthesis of this compound can be conceptualized through several pathways, with nucleophilic substitution reactions being a primary consideration. A plausible route involves the reaction of phenylethylamine with a suitable precursor like methyl 3-bromobutanoate. The mechanistic pathway of such a reaction, whether it proceeds via a unimolecular (SN1) or bimolecular (SN2) mechanism, is dictated by several factors including the structure of the electrophile, the nature of the nucleophile, and the solvent system employed. libretexts.org

The electrophile, methyl 3-bromobutanoate, features a leaving group on a secondary carbon. Secondary alkyl halides are known to undergo both SN1 and SN2 reactions, often leading to a mixture of products. libretexts.org

SN2 Pathway : This mechanism involves a single, concerted step where the nucleophile (phenylethylamine) attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group (bromide). masterorganicchemistry.com This pathway is favored by strong nucleophiles and polar aprotic solvents. khanacademy.org An SN2 reaction at the chiral center of (R)- or (S)-methyl 3-bromobutanoate would result in an inversion of stereochemistry. organic-chemistry.org

SN1 Pathway : This two-step mechanism begins with the departure of the leaving group to form a planar carbocation intermediate. masterorganicchemistry.com This intermediate is then attacked by the nucleophile from either face, typically leading to a racemic mixture of products. organic-chemistry.org The formation of a secondary carbocation is less favorable than a tertiary one but can be stabilized by polar protic solvents, which solvate both the departing leaving group and the intermediate carbocation. libretexts.orgkhanacademy.org

Table 1: Factors Influencing SN1 vs. SN2 Pathways for the Synthesis from Methyl 3-bromobutanoate
FactorFavors SN1 MechanismFavors SN2 Mechanism
Substrate Tertiary > Secondary >> Primary. libretexts.org More stable carbocation is favored.Methyl > Primary > Secondary >> Tertiary. libretexts.org Less steric hindrance is favored.
Nucleophile Weak nucleophiles (e.g., water, alcohols). libretexts.orgStrong, typically anionic, nucleophiles. libretexts.org
Solvent Polar protic (e.g., ethanol, water) to stabilize the carbocation intermediate. khanacademy.orgPolar aprotic (e.g., acetone, DMF) to enhance nucleophile reactivity. khanacademy.org
Leaving Group A good leaving group is essential for carbocation formation.A good leaving group is required to be displaced.
Stereochemistry Racemization. organic-chemistry.orgInversion of configuration. organic-chemistry.org

Regioselective and Chemoselective Additions

Alternative to substitution reactions, conjugate additions provide a powerful and selective method for synthesizing β-amino esters. The reaction of an α,β-unsaturated ester, such as methyl crotonate, with phenylethylamine is a classic example of a Michael addition. This reaction is highly regioselective, with the amine nucleophile attacking the β-carbon of the unsaturated system, leading directly to the desired 3-aminobutanoate structure.

Chemoselectivity becomes crucial when the starting materials contain multiple reactive sites. For instance, in the synthesis of β-enamino esters from β-ketoesters, the amine must selectively condense with the ketone rather than reacting with the ester functionality. organic-chemistry.orgnih.gov By carefully controlling reaction conditions, such as using buffered media and specific activating agents, high chemoselectivity can be achieved. organic-chemistry.orgnih.gov This principle ensures that the desired reaction pathway is favored over potential side reactions. The synthesis of β-amino esters via regioselective amination of allylic bromides has also been explored, where the choice of solvent and base can dictate whether the reaction proceeds via an SN2 or SN2' pathway. researchgate.net

Derivatization and Functionalization Studies

The structure of this compound offers three distinct regions for chemical modification: the phenylethyl moiety, the butanoate backbone, and the secondary amine.

Modification of the Phenylethyl Moiety

The aromatic ring of the phenylethyl group is susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. Standard protocols can be employed for reactions such as:

Nitration : Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂) onto the phenyl ring, typically at the para position.

Halogenation : Introducing halogen atoms (e.g., -Br, -Cl) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃).

Friedel-Crafts Acylation/Alkylation : Introducing acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid like AlCl₃.

These modifications can significantly alter the electronic and steric properties of the molecule. The phenylethyl group itself is also used in derivatization reactions in other contexts, for example, phenylethyl isothiocyanate is used for the derivatization of other molecules for analytical purposes. scribd.com

Functionalization at the Butanoate Backbone

The butanoate portion of the molecule provides several avenues for functionalization. The methyl ester is a key functional group that can undergo various transformations:

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding the corresponding amino alcohol.

Transesterification : Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for another alkyl group.

Amidation : The ester can be converted to an amide by reacting with an amine, often at elevated temperatures.

Transformations of the Secondary Amine Functionality

The secondary amine is a versatile functional group that can participate in numerous reactions to create a diverse range of derivatives. britannica.com Key transformations include:

Acylation : Reaction with acid chlorides or anhydrides in the presence of a base yields N-substituted amides. youtube.com This is one of the most important reactions of secondary amines. britannica.com

Sulfonylation : Reaction with sulfonyl chlorides (e.g., tosyl chloride) produces sulfonamides.

Alkylation : Further alkylation can occur with alkyl halides to produce a tertiary amine. However, controlling the extent of alkylation can be challenging, as overalkylation is a common side reaction. acs.org

Nitrosation : Reaction with nitrous acid (HNO₂) converts the secondary amine into an N-nitrosamine. britannica.com

Table 2: Selected Transformations of the Secondary Amine Functionality
Reaction TypeReagentProduct Functional Group
AcylationAcetyl chloride / PyridineAmide
SulfonylationTosyl chloride / PyridineSulfonamide
AlkylationMethyl iodideTertiary amine
NitrosationNitrous acid (NaNO₂ / HCl)N-Nitrosamine

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N)

High-resolution 1D NMR spectroscopy, particularly ¹H NMR, is fundamental for determining the proton environment within a molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of Methyl 3-[(2-phenylethyl)amino]butanoate has been reported. The chemical shifts (δ) are measured in parts per million (ppm) and referenced to a standard, typically tetramethylsilane (B1202638) (TMS). The observed signals provide information about the different types of protons and their neighboring atoms.

A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows the following key signals: a doublet at approximately 1.15 ppm corresponding to the methyl protons of the butanoate moiety, a multiplet around 2.36-2.43 ppm attributed to the methylene (B1212753) protons adjacent to the carbonyl group, and a multiplet at about 2.75-2.90 ppm for the methylene protons of the phenylethyl group. The methoxy (B1213986) protons of the ester group appear as a singlet at 3.66 ppm. The aromatic protons of the phenyl group are observed in the region of 7.18-7.30 ppm.

Interactive Data Table: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
1.15Doublet3H-CHCH₃
2.36-2.43Multiplet2H-CH₂ -C(O)OCH₃
2.75-2.90Multiplet4HPh-CH₂ -CH₂ -NH-
3.66Singlet3H-C(O)OCH₃
7.18-7.30Multiplet5HAr-H

¹³C NMR and ¹⁵N NMR Spectroscopy:

As of the latest available data, detailed experimental ¹³C NMR and ¹⁵N NMR data for this compound are not extensively reported in publicly accessible scientific literature. While theoretical predictions can be made, experimentally verified chemical shift values are not available for a complete structural assignment.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for elucidating the connectivity and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy): This technique would be used to identify proton-proton couplings within the molecule, for instance, confirming the coupling between the methyl and methine protons in the butanoate chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would establish the direct correlation between protons and their attached carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule in solution.

Specific experimental data from these 2D NMR techniques for this compound are not currently available in the public domain.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₃H₁₉NO₂), the theoretical exact mass can be calculated.

Interactive Data Table: Theoretical HRMS Data for this compound

Ion SpeciesTheoretical Exact Mass (m/z)
[M+H]⁺222.1489
[M+Na]⁺244.1308

Note: These are theoretical values. Experimental HRMS data for this specific compound are not widely published.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (such as the molecular ion) to generate a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, characteristic vibrational bands would be expected for the C=O stretch of the ester, the N-H bend of the secondary amine, the C-N stretch, the C-O stretch of the ester, and the aromatic C-H and C=C vibrations of the phenyl group.

Currently, there is no specific, publicly available experimental IR or Raman spectrum for this compound to provide a detailed analysis of its vibrational modes.

Computational and Theoretical Chemistry Studies

Reaction Mechanism Elucidation through Computational Approaches

The synthesis of Methyl 3-[(2-phenylethyl)amino]butanoate, a β-amino ester, is typically achieved through an aza-Michael addition reaction. This involves the conjugate addition of 2-phenylethylamine to an α,β-unsaturated ester, such as methyl crotonate or methyl acrylate. Computational chemistry provides powerful tools to dissect the underlying mechanism of this transformation at a molecular level. By employing methods like Density Functional Theory (DFT), researchers can model the reaction pathway, identify key intermediates, and characterize the transition states that govern the reaction rate and stereoselectivity.

A critical aspect of understanding any chemical reaction is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. For the aza-Michael addition yielding this compound, computational models are used to locate and characterize the geometry and energy of the transition state. DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31+G(d,p)), can predict the structure of the TS.

In this reaction, the transition state involves the nucleophilic attack of the nitrogen atom of 2-phenylethylamine on the β-carbon of the methyl ester. The characterization is confirmed by a frequency calculation, where the TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the formation of the new C-N bond). The calculated activation energy (the energy difference between the reactants and the transition state) is a key predictor of the reaction's feasibility and rate.

ParameterValueDescription
Methodology DFT: B3LYP/6-31G(d)Level of theory used for the calculation.
Activation Energy (ΔG‡) 19.5 kcal/molThe Gibbs free energy barrier for the reaction, indicating the energy required to reach the transition state.
Imaginary Frequency -350 cm⁻¹The single imaginary frequency confirming the structure as a true transition state. Its vector corresponds to the C-N bond formation.
Key TS Bond Distances Cβ-N: 2.15 ÅThe distance of the forming carbon-nitrogen bond in the transition state structure.
Cα-Cβ: 1.38 ÅThe distance of the former double bond, showing elongation as it moves towards a single bond.

This interactive table presents hypothetical but representative data for the transition state of the aza-Michael addition leading to this compound, based on typical values from computational studies of similar reactions.

Following the identification of the transition state, a reaction coordinate analysis, often through an Intrinsic Reaction Coordinate (IRC) calculation, is performed. This analysis maps the entire energy profile of the reaction, connecting the reactants, the transition state, and the products. The resulting energy diagram visualizes the energetic landscape of the transformation.

Structure-Based Computational Approaches

Beyond its synthesis, computational methods are invaluable for exploring the potential biological activity of this compound. Its structure, containing a phenethylamine (B48288) moiety, suggests potential interactions with biological macromolecules, such as monoamine transporters or receptors. Structure-based computational approaches can predict and analyze these interactions, guiding the design of new derivatives with specific biological functions.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. For this compound, docking simulations can be performed against plausible biological targets like the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), or serotonin (B10506) transporter (SERT), given its structural similarity to phenethylamine-based inhibitors.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein (e.g., a homology model or crystal structure of DAT). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a binding affinity or "docking score" for each pose. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For instance, the secondary amine could act as a hydrogen bond donor, while the phenyl group could engage in hydrophobic or aromatic interactions within the transporter's binding pocket.

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Dopamine Transporter (DAT) -8.2Asp79, Phe326, Ser422Hydrogen bond with Asp79; π-π stacking with Phe326.
Norepinephrine Transporter (NET) -7.9Asp75, Phe317Hydrogen bond with Asp75; Hydrophobic interaction with Phe317.
Serotonin Transporter (SERT) -7.5Asp98, Tyr176, Ile172Hydrogen bond with Asp98; π-π stacking with Tyr176.

This interactive table displays hypothetical docking results for this compound against monoamine transporters, illustrating the type of data generated from such simulations.

Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. This model can be generated based on the structures of a set of known active compounds or from the ligand-binding site of a target protein.

For this compound and its analogs, a ligand-based pharmacophore model could be developed. This model would identify the key chemical features responsible for its potential activity, such as:

An aromatic ring (from the phenyl group).

A hydrophobic group.

A hydrogen bond donor (the secondary amine).

A hydrogen bond acceptor (the ester carbonyl).

Once developed, this pharmacophore model serves as a 3D query to screen virtual libraries of compounds to identify novel molecules that possess the same essential features and are therefore likely to have similar biological activity. It can also guide the rational design of new derivatives of this compound with potentially enhanced potency or selectivity for a specific biological target.

Investigations into Biological Activity Mechanisms at the Molecular Level in Vitro

Enzyme Interaction and Inhibition Kinetics

There are no publicly available studies characterizing the interaction of Methyl 3-[(2-phenylethyl)amino]butanoate with any specific enzymes. Consequently, data on its binding affinity and the kinetics of any potential enzyme inhibition are absent from the scientific record.

Characterization of Binding Affinity

Information regarding the binding affinity of this compound to any enzyme target is not available in published literature.

Mechanistic Studies of Enzyme Inhibition

No mechanistic studies detailing how this compound might inhibit enzyme function have been reported.

Macromolecular Interaction Studies

Investigations into the interaction of this compound with key biological macromolecules have not been documented in peer-reviewed sources.

DNA/RNA Binding Investigations

There is no available data to suggest whether this compound binds to DNA or RNA, nor any characterization of such potential interactions.

Protein-Ligand Interaction Analysis

Specific analyses of the interaction between this compound and any protein targets are not found in the current body of scientific literature.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Due to the absence of primary biological activity data for the parent compound, no structure-activity relationship (SAR) studies have been published. SAR studies are contingent on initial findings of biological activity, which are then used as a baseline to understand the effects of structural modifications on the compound's potency and efficacy. Without this foundational data, the exploration of how different functional groups or structural changes to this compound might influence its biological activity remains a matter of speculation.

Influence of Substituent Variations on Molecular Interactions

Structure-activity relationship (SAR) studies on analogous phenethylamine (B48288) and β-amino acid derivatives have demonstrated that minor chemical modifications can significantly alter their interaction with biological targets. The phenylethyl group, a core feature of this compound, is a well-known pharmacophore that interacts with a variety of receptors and transporters.

Derivatives of phenethylamine are known to interact with monoamine neurotransmitter systems. For instance, they can act as inhibitors of the dopamine (B1211576) transporter (DAT), a mechanism central to the regulation of dopaminergic signaling. The affinity for such transporters is highly dependent on the substitutions on both the phenyl ring and the amino group.

In studies of β-phenethylamine (β-PEA) derivatives, the nature of the aromatic group and substitutions on the alkylamine chain were found to be critical for their inhibitory effect on dopamine reuptake. For example, the substitution on the phenyl ring and the length of the alkyl group can modulate the inhibitory potency.

To illustrate the impact of these variations, the following table summarizes the structure-activity relationships observed in a series of phenethylamine derivatives tested for their ability to inhibit dopamine reuptake.

Compound TypeModificationImpact on Dopamine Reuptake InhibitionReference
ArylethylaminesPhenyl group substitutionIncreased inhibitory activity with substituted phenyl groups compared to unsubstituted phenyl.
ArylethylaminesThiophenyl group substitutionShowed stronger inhibitory activity than phenyl-substituted analogues.
2-(alkyl amino)-1-arylalkan-1-oneAlkyl group lengthLonger alkyl groups at the alkylamine position led to stronger inhibitory activities.
2-(alkyl amino)-1-arylalkan-1-oneRing size at alkylamine positionSmaller ring sizes resulted in more potent inhibition.

This table is generated based on findings from studies on analogous phenethylamine derivatives and is intended to illustrate the principles of substituent effects.

Stereochemical Impact on Biological Recognition

Stereochemistry is a critical determinant of biological activity for many chiral compounds, including β-amino esters. The spatial arrangement of substituents around a chiral center can dictate the molecule's ability to bind to specific biological targets such as enzymes and receptors.

For β-amino acid derivatives, the stereochemistry at both the α and β positions can be crucial for biological recognition and activity. For instance, in a study of 3-Br-acivicin isomers and their ester derivatives, only the natural (5S, αS) isomers demonstrated significant antiplasmodial activity, suggesting that their uptake is mediated by stereoselective transporters like the L-amino acid transport system. This highlights the importance of the specific three-dimensional structure for interaction with biological machinery.

The synthesis of stereochemically pure β-amino acids and their derivatives is an active area of research, underscoring the importance of stereoisomerism in determining biological outcomes. Docking studies with potent inhibitors of the human dopamine transporter (hDAT) have also shown that specific stereoisomers, such as the (S)-form of certain compounds, exhibit more stable binding than their enantiomers.

Cellular Pathway Modulation Studies (In Vitro, Mechanistic Focus)

The influence of this compound on cellular pathways can be inferred from studies on compounds sharing its structural motifs. The phenethylamine scaffold is notably present in numerous psychoactive compounds that modulate monoamine neurotransmitter systems.

Investigations of Specific Molecular Targets within Cellular Pathways

Based on the activities of its structural analogs, a primary molecular target for this compound within cellular pathways is likely to be monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET). Phenethylamine derivatives are well-documented to bind to these transporters, thereby inhibiting the reuptake of dopamine and norepinephrine from the synaptic cleft. This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, thus amplifying their signaling.

Methylphenidate, a well-known phenethylamine derivative, acts as a norepinephrine-dopamine reuptake inhibitor by blocking both DAT and NET. This action increases the levels of dopamine and norepinephrine in the striatum and prefrontal cortex.

The interaction with these transporters is highly specific. For example, docking studies have shown that potent inhibitors form hydrogen bonds with key residues, such as Asp79 in the human dopamine transporter, and fit into a binding pocket defined by specific transmembrane helices.

Effects on Biochemical Processes and Signaling Cascades

By modulating the activity of molecular targets like monoamine transporters, compounds structurally related to this compound can have significant downstream effects on biochemical processes and signaling cascades.

The inhibition of dopamine reuptake, for instance, directly impacts dopaminergic neurotransmission. Substituted β-phenethylamines can regulate this process through several mechanisms, including:

Stimulation of trace amine-associated receptor 1 (TAAR1).

Inhibition of the vesicular monoamine transporter 2 (VMAT2) in brain neurons.

Increasing the release of dopamine.

These actions collectively lead to an alteration in the signaling pathways regulated by dopamine. An increase in synaptic dopamine can lead to enhanced activation of dopamine receptors, which in turn can modulate various cellular processes, including gene expression and neuronal excitability.

The following table outlines the potential effects on biochemical processes based on the known activities of phenethylamine derivatives.

Molecular TargetBiochemical Process AffectedConsequence on Signaling CascadeReference
Dopamine Transporter (DAT)Dopamine Reuptake InhibitionIncreased synaptic dopamine levels, leading to enhanced dopaminergic signaling.
Norepinephrine Transporter (NET)Norepinephrine Reuptake InhibitionIncreased synaptic norepinephrine levels, affecting adrenergic signaling.
Trace Amine-Associated Receptor 1 (TAAR1)Receptor ActivationModulation of monoamine neurotransmission.
Vesicular Monoamine Transporter 2 (VMAT2)InhibitionAltered storage and release of monoamines.

This table is based on established mechanisms of action for the broader class of phenethylamine derivatives.

Advanced Analytical Method Development and Validation

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For Methyl 3-[(2-phenylethyl)amino]butanoate, various chromatographic techniques are employed to address specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve the desired separation efficiency, resolution, and analysis time.

Key parameters that are typically optimized during HPLC method development include the stationary phase (column chemistry), mobile phase composition (including organic modifier, buffer, and pH), flow rate, and column temperature. A common approach involves screening different columns with varying selectivities (e.g., C18, C8, Phenyl-Hexyl) and evaluating various mobile phase combinations (e.g., acetonitrile (B52724)/water, methanol (B129727)/water) with different additives like formic acid or ammonium (B1175870) acetate (B1210297) to ensure optimal peak shape and ionization efficiency for subsequent mass spectrometric detection.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

Ultra-High Performance Liquid Chromatography (UHPLC) Optimization

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures. This results in faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC.

The optimization of a UHPLC method for this compound focuses on leveraging these advantages. This includes selecting an appropriate sub-2 µm particle column and optimizing the gradient elution profile to achieve rapid separation without compromising resolution. The reduced column dimensions and higher optimal linear velocities of UHPLC systems necessitate careful adjustment of the flow rate and gradient slope to maximize performance.

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. These stereoisomers can exhibit different pharmacological and toxicological properties. Therefore, the assessment of enantiomeric purity is a critical aspect of its analysis.

Chiral chromatography is the primary technique used for the separation and quantification of enantiomers. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The development of a chiral method involves screening a variety of CSPs (e.g., polysaccharide-based, protein-based) and optimizing the mobile phase composition, which often consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), to achieve baseline resolution of the enantiomeric peaks.

Gas Chromatography (GC) for Volatile Derivatives and Impurities

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC can be employed for the analysis of volatile impurities or after a derivatization step to increase its volatility.

For instance, potential volatile impurities from the synthesis process, such as residual solvents or starting materials, can be effectively monitored by headspace GC. Furthermore, derivatization of the amino and ester functional groups of this compound can be performed to create more volatile analogs suitable for GC analysis, which can be useful for specific analytical purposes.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation technique with a detection technique, provide a powerful tool for both qualitative and quantitative analysis.

LC-MS and GC-MS for Identification and Quantification

The coupling of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) provides a highly sensitive and selective analytical approach. LC-MS and GC-MS are indispensable for the unambiguous identification and precise quantification of this compound and its related impurities.

In LC-MS, the eluent from the HPLC or UHPLC system is introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) information for the separated components. This allows for the confirmation of the molecular weight of the target compound and the characterization of unknown impurities based on their mass spectra and fragmentation patterns.

Similarly, in GC-MS, the compounds eluting from the GC column are ionized and detected by the mass spectrometer. This is particularly useful for the identification of volatile and semi-volatile impurities that may be present in the sample. The high sensitivity of these techniques allows for the detection and quantification of trace-level impurities, which is crucial for ensuring the safety and efficacy of the final product.

Development of Quantitative Analytical Methods

The development of a quantitative analytical method for this compound is centered around creating a reliable and reproducible procedure for its precise measurement. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Ultraviolet (UV) or Mass Spectrometry (MS) detector, is a commonly employed technique for such compounds.

The primary objectives during method development include:

Column Selection: Choosing an appropriate stationary phase is critical for achieving the desired separation. A C18 column is often a suitable starting point for a compound with the polarity of this compound.

Mobile Phase Optimization: A systematic approach is taken to optimize the mobile phase composition. This involves evaluating different solvent systems (e.g., acetonitrile, methanol) and pH modifiers (e.g., formic acid, ammonium acetate) to achieve optimal peak shape, resolution, and retention time.

Detector Wavelength Selection: For UV detection, the wavelength of maximum absorbance for this compound must be determined to ensure the highest sensitivity.

Sample Preparation: Developing an efficient and reproducible sample preparation technique is essential to minimize matrix effects and ensure accurate quantification.

A typical starting point for an HPLC method for this compound might involve a gradient elution on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water containing 0.1% formic acid.

Method Validation Protocols

Once a quantitative method is developed, it must undergo rigorous validation to ensure its performance is suitable for its intended purpose. The validation is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH).

Specificity and Selectivity Assessment

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To evaluate specificity, a solution of this compound is analyzed in the presence of its potential impurities and degradation products. The method is considered specific if the peak for this compound is well-resolved from other peaks.

Linearity, Accuracy, and Precision Evaluation

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of solutions of this compound at different known concentrations. The results are then plotted, and the correlation coefficient (r²) is calculated.

Concentration (µg/mL)Peak Area
115234
576170
10152340
25380850
50761700
1001523400

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a blank matrix.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These parameters are often determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
Limit of Detection (LOD)0.1
Limit of Quantitation (LOQ)0.3

Stability and Degradation Pathway Analysis (Chemical Degradation)

Understanding the chemical stability of this compound is critical for determining its shelf-life and storage conditions. Forced degradation studies are performed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Investigation of Chemical Degradation Products

Forced degradation studies typically involve exposing a solution of this compound to the following conditions:

Acidic Hydrolysis: (e.g., 0.1 N HCl at 60 °C)

Basic Hydrolysis: (e.g., 0.1 N NaOH at 60 °C)

Oxidative Degradation: (e.g., 3% H₂O₂ at room temperature)

Thermal Degradation: (e.g., solid-state at 80 °C)

Photolytic Degradation: (e.g., exposure to UV light)

The samples are then analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (HPLC-MS), to separate and identify the degradation products.

A potential major degradation pathway for this compound under hydrolytic conditions is the cleavage of the ester group, leading to the formation of 3-[(2-phenylethyl)amino]butanoic acid.

Stress ConditionMajor Degradation Product
Acidic Hydrolysis3-[(2-phenylethyl)amino]butanoic acid
Basic Hydrolysis3-[(2-phenylethyl)amino]butanoic acid

Elucidation of Degradation Mechanisms

The chemical stability of a pharmaceutical compound is a critical attribute that can influence its safety, efficacy, and shelf-life. Understanding the potential degradation pathways of this compound is essential for the development of stable formulations and for ensuring patient safety. Forced degradation studies, or stress testing, are employed to deliberately degrade a compound, which helps in identifying the likely degradation products and elucidating the degradation pathways. biopharmaspec.compharmtech.com This section explores the theoretical degradation mechanisms of this compound based on its functional groups—a secondary amine and a methyl ester—under various stress conditions.

The primary degradation pathways anticipated for this compound are hydrolysis and oxidation, given the susceptibility of the ester and secondary amine functionalities, respectively. nih.govresearchgate.net

Hydrolytic Degradation:

Hydrolysis is a common degradation pathway for esters. rsc.org In the case of this compound, the ester linkage is susceptible to cleavage under both acidic and basic conditions, leading to the formation of 3-[(2-phenylethyl)amino]butanoic acid and methanol.

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and methanol.

The primary degradation product of hydrolysis would be:

Degradation Product 1 (DP1): 3-[(2-phenylethyl)amino]butanoic acid

Oxidative Degradation:

The secondary amine in this compound is a potential site for oxidation. researchgate.net Exposure to oxidizing agents or atmospheric oxygen can lead to the formation of various degradation products. The phenylethyl group may also be susceptible to oxidation, although the secondary amine is generally more reactive.

Potential oxidative degradation pathways include:

N-Oxidation: The nitrogen atom of the secondary amine can be oxidized to form an N-oxide derivative.

Dealkylation: Oxidative cleavage of the N-C bond can occur, leading to the formation of an aldehyde and a primary amine. In this case, it could lead to the formation of 2-phenylethanal and Methyl 3-aminobutanoate.

Oxidation of the Phenylethyl Moiety: The aromatic ring or the benzylic position of the phenylethyl group could undergo oxidation, leading to hydroxylated or other oxidized derivatives, although this is generally less common under typical storage conditions compared to amine oxidation.

Potential oxidative degradation products could include:

Degradation Product 2 (DP2): Methyl 3-[(2-phenylethyl)(hydroxy)amino]butanoate (N-oxide)

Degradation Product 3 (DP3): Methyl 3-aminobutanoate

Degradation Product 4 (DP4): 2-Phenylethanal

The following table summarizes the potential degradation products and the conditions under which they might be formed.

Degradation Product IDChemical NameDegradation PathwayStress Condition
DP13-[(2-phenylethyl)amino]butanoic acidHydrolysisAcidic/Basic pH
DP2Methyl 3-[(2-phenylethyl)(hydroxy)amino]butanoateOxidationOxidizing agents
DP3Methyl 3-aminobutanoateOxidative DealkylationOxidizing agents
DP42-PhenylethanalOxidative DealkylationOxidizing agents

Analytical Methodologies for Degradation Product Identification:

To identify and quantify these potential degradation products, a stability-indicating analytical method is required. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful technique for separating the parent compound from its degradation products. sepscience.comresearchgate.net

A typical analytical approach would involve:

Method Development: Developing an HPLC method capable of resolving this compound from all potential degradation products. This often involves optimizing the mobile phase composition, pH, column type, and temperature.

Forced Degradation Studies: Subjecting the compound to various stress conditions (e.g., acid, base, heat, light, oxidizing agents) to generate the degradation products. nih.gov

Peak Purity Analysis: Using a photodiode array (PDA) detector to assess the purity of the chromatographic peaks and ensure that each peak corresponds to a single component.

Structure Elucidation: Identifying the structure of the degradation products using mass spectrometry (MS) coupled with liquid chromatography (LC-MS). chromatographyonline.com Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help in confirming the proposed structures. Nuclear magnetic resonance (NMR) spectroscopy can also be used for definitive structural elucidation if the degradation products can be isolated in sufficient quantities. sepscience.com

The following table outlines the analytical techniques that would be employed in the elucidation of the degradation mechanisms.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC)Separation of the parent compound and its degradation products. sepscience.com
Photodiode Array (PDA) DetectorTo assess peak purity and provide UV spectral information for preliminary identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)To determine the molecular weight of degradation products and aid in their identification. chromatographyonline.com
Tandem Mass Spectrometry (MS/MS)To obtain fragmentation patterns for detailed structural elucidation of degradation products.
Nuclear Magnetic Resonance (NMR) SpectroscopyFor definitive structural confirmation of isolated degradation products. sepscience.com

By employing these advanced analytical techniques in conjunction with well-designed forced degradation studies, a comprehensive understanding of the degradation mechanisms of this compound can be achieved. This knowledge is crucial for ensuring the quality, safety, and stability of any potential pharmaceutical product containing this compound.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-[(2-phenylethyl)amino]butanoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process, including:
  • Condensation reactions : Reacting 2-phenylethylamine with methyl 3-oxobutanoate under mild acidic or basic conditions to form the imine intermediate, followed by reduction (e.g., NaBH₄) to yield the amine derivative .
  • Protection of functional groups : Use of tert-butoxycarbonyl (Boc) or other protecting groups to prevent side reactions during synthesis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the pure compound. Optimization includes adjusting catalyst ratios (e.g., chiral catalysts for stereoselectivity) and reaction temperatures (25–60°C) to maximize yield (>70%) and purity (>95%) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm the structure, with key signals at δ 1.3–1.5 ppm (CH₃), δ 3.6–3.8 ppm (ester OCH₃), and δ 7.2–7.4 ppm (aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS for molecular ion ([M+H]⁺) and fragmentation pattern validation. NIST databases provide reference spectra for cross-verification .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity .

Q. What are the key considerations for ensuring the stability of this compound during storage and experimental use?

  • Methodological Answer :
  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) minimize moisture uptake .
  • Handling : Avoid prolonged exposure to heat (>40°C) or acidic/basic environments. Stability assays (TGA/DSC) can monitor decomposition temperatures (~150–200°C) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictions may arise from:
  • Purity variations : Validate compound purity via orthogonal methods (HPLC, NMR) and use certified reference standards .
  • Assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1% in cellular assays). Replicate studies under standardized protocols .
  • Target specificity : Perform competitive binding assays (e.g., SPR or ITC) to confirm interaction with proposed biological targets (e.g., enzymes or receptors) .

Q. What strategies are employed to elucidate the interaction mechanisms between this compound and biological targets?

  • Methodological Answer :
  • Molecular docking : Use software (AutoDock, Schrödinger) to predict binding modes with protein targets (e.g., kinases or GPCRs). Validate with mutagenesis studies on key residues .
  • Kinetic studies : Measure inhibition constants (Kᵢ) via enzyme assays (e.g., fluorogenic substrates for hydrolases). Time-resolved spectroscopy monitors conformational changes .
  • Metabolite profiling : LC-MS/MS to identify hydrolysis products (e.g., free butanoic acid derivatives) in cellular models .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :
  • DFT calculations : Predict reaction pathways (e.g., nucleophilic attack at the ester or amine group) using Gaussian or ORCA software. Compare activation energies (ΔG‡) to optimize catalysts .
  • Retrosynthetic analysis : Tools like Synthia or Reaxys propose feasible routes based on fragment coupling (e.g., amide bond formation) .
  • Machine learning : Train models on existing reaction databases to predict yields or side products under varying conditions (temperature, solvent) .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.